molecular formula C19H19NO6 B2650232 2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 896807-67-3

2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2650232
CAS No.: 896807-67-3
M. Wt: 357.362
InChI Key: JVMZQUPOFJJESL-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole core, and ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the ester groups can produce the corresponding alcohols .

Scientific Research Applications

2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methylbenzofuran-3-carboxylate
  • 2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Compared to similar compounds, 2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole core and furan ring make it particularly versatile for various applications in scientific research .

Biological Activity

2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. Its structure suggests various pharmacological properties, particularly in the realms of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO4, with a molecular weight of approximately 257.28 g/mol. The compound features an indole core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Apoptosis Induction : Research indicates that indole derivatives can activate caspases and promote mitochondrial dysfunction in cancer cells, leading to programmed cell death .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that certain indole derivatives significantly inhibited tumor growth in xenograft models .

Anti-inflammatory Effects

Indole compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:

  • Cytokine Modulation : Indole derivatives can suppress the expression of TNF-alpha and IL-6, two key players in inflammatory responses .
  • Enzyme Inhibition : Some studies suggest that these compounds inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Case Studies

  • Study on Indole Derivatives : A comprehensive study involving various indole derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of indole derivatives led to a significant reduction in paw edema compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of tumor growth
Anti-inflammatoryCytokine modulation; COX enzyme inhibition

Table 2: Case Study Results

Study TypeCell Line/ModelIC50 (µM)Effect Observed
Anticancer StudyMCF-75.0Significant cytotoxicity
Inflammation ModelRat ModelN/AReduced paw edema

Properties

IUPAC Name

2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-12-17(19(22)25-10-9-23-3)14-11-13(6-7-15(14)20(12)2)26-18(21)16-5-4-8-24-16/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMZQUPOFJJESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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